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Compound of Interest

Compound Name:
3-(4-Methylbenzyl)piperidine

hydrochloride

CAS No.: 625454-26-4

Cat. No.: B1369208

Get Quote

Compound ID: 3-(4-Methylbenzyl)piperidine hydrochloride CAS Registry Number: 625454-

26-4 (HCl salt) / 136421-81-3 (Free base) Molecular Formula: C₁₃H₁₉N · HCl Molecular Weight:

225.76 g/mol (Salt) / 189.30 g/mol (Free Base)[1]

Introduction & Structural Context
3-(4-Methylbenzyl)piperidine is a pharmacophore often associated with NMDA receptor

antagonism (specifically GluN2B subunit selectivity) and monoamine transporter modulation.

Unlike its N-substituted counterparts, the C3-substitution creates a chiral center, necessitating

high-resolution analysis to confirm regiochemistry and purity.

This protocol addresses the challenge of characterizing the hydrochloride salt form, which

exhibits distinct solubility and spectral properties compared to the free base.[1]

Sample Preparation Protocol
Critical Step: The hydrochloride salt is highly polar. Improper solvent selection will result in

broad, uninterpretable NMR signals due to aggregation or exchangeable protons.[1]
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Method A: NMR Sample Preparation
Solvent Selection: Use DMSO-d₆ (99.9% D) for optimal solubility and resolution of the

ammonium protons. Avoid CDCl₃ unless the free base is generated, as the salt may form

tight ion pairs causing line broadening.[1]

Concentration: Weigh 5–10 mg of the solid into a clean vial.

Dissolution: Add 0.6 mL of DMSO-d₆. Vortex for 30 seconds.[2]

Reference: Add 0.03% TMS (Tetramethylsilane) as an internal standard (

0.00 ppm).

Transfer: Filter through a cotton plug into a 5mm NMR tube to remove micro-particulates that

affect shimming.[2]

Method B: Mass Spectrometry Sample Preparation
Stock Solution: Dissolve 1 mg in 1 mL Methanol (HPLC grade).

Working Solution: Dilute 10 µL of stock into 990 µL of 50:50 Methanol:Water + 0.1% Formic

Acid.

Target Concentration: ~1 µg/mL (approx. 5 µM) for ESI-MS.

Mass Spectrometry (MS) Analysis
Objective: Confirm molecular weight and structural connectivity via fragmentation patterns.[3]

Instrument Parameters (ESI-QTOF)
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).[1][3]

Capillary Voltage: 3.5 kV.[2][4][5]

Fragmentor Voltage: 100–135 V (Optimized to prevent in-source fragmentation).

Collision Energy (MS/MS): Ramp 10–40 eV.
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Data Interpretation & Expected Signals
The spectrum will be dominated by the protonated molecular ion

.[6]

Ion Type m/z (Expected) Identity
Mechanism of
Formation

Precursor 190.16
Protonation of

piperidine nitrogen.

Fragment 1 105.07

Diagnostic Peak. 4-

Methylbenzyl cation

(Tropylium derivative).

Formed via cleavage

of the C3-benzylic

bond.

Fragment 2 84.08

Piperidine ring

fragment

(Tetrahydropyridinium)

.[1]

Fragment 3 56.05

Retro-Diels-Alder

cleavage of the

piperidine ring.

MS Fragmentation Pathway Diagram
The following diagram illustrates the logical fragmentation flow for structural confirmation.
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Caption: ESI-MS/MS fragmentation pathway highlighting the diagnostic cleavage of the 4-

methylbenzyl moiety.

NMR Spectroscopy Analysis
Objective: Validate regiochemistry (3-position substitution) and salt formation.

Experimental Setup
Frequency: 400 MHz or higher (500/600 MHz recommended for resolving piperidine

multiplets).

Temperature: 298 K (25°C).

Pulse Sequence: zg30 (Standard 1H), jmod or deptq (13C with multiplicity editing).[1]

Predicted 1H NMR Data (DMSO-d₆)
Note: Chemical shifts are estimated based on chemometric additivity rules for piperidine salts

and p-tolyl derivatives.
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Position
Shift (

ppm)
Multiplicity Integral

Assignment
Logic

NH₂⁺ 8.80 – 9.20 Broad Singlet 2H

Ammonium

protons

(deshielded by

positive charge).

Ar-H 7.10
Doublet (

Hz)
2H

Aromatic AA'BB'

system (ortho to

methyl).

Ar-H 7.05
Doublet (

Hz)
2H

Aromatic AA'BB'

system (ortho to

methylene).

N-CH eq 3.20 – 3.35 Broad Doublet 2H

Equatorial

protons at C2/C6

(deshielded by

N⁺).

N-CH ax 2.70 – 2.85 Triplet/Multiplet 2H
Axial protons at

C2/C6.

Benzylic 2.45 – 2.55
Doublet (

Hz)
2H

Methylene linking

ring to aryl

group. Overlaps

with DMSO.[2]

Ar-CH₃ 2.28 Singlet 3H

Diagnostic

methyl group on

the aromatic ring.

C3-H 1.90 – 2.05 Multiplet 1H

Methine proton

at the

substitution site.

C4/C5 1.60 – 1.80 Multiplet 2H
Equatorial ring

protons.[2]
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C4/C5 1.20 – 1.40 Multiplet 2H
Axial ring

protons.[2]

13C NMR Assignments (DMSO-d₆)
Aromatic Carbons: ~135.0 (C-Me), ~136.5 (C-CH2), 129.0 (2C), 128.5 (2C).[1]

Aliphatic Carbons:

C2/C6 (N-adjacent): ~44.0 – 47.0 ppm (Broadened by N-coupling).

Benzylic CH2: ~40.0 ppm.[2][4][7]

C3 (Methine): ~35.0 ppm.[1][7]

Ar-CH3: 20.5 ppm.

C4/C5: ~28.0 – 22.0 ppm.[2]

Quality Control & Validation Workflow
To ensure the data generated is reliable, follow this self-validating workflow.
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Caption: Step-by-step Quality Control decision tree for compound validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1369208?utm_src=pdf-custom-synthesis#bc-rfq
https://www.rsc.org/suppdata/c5/ra/c5ra12299f/c5ra12299f1.pdf
https://np-mrd.org/spectra/nmr_one_d/2298488
https://www.mdpi.com/1420-3049/28/18/6510
https://www.chemicalbook.com/SpectrumEN_31252-42-3_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_620-95-1_13CNMR.htm
https://www.benchchem.com/pdf/Application_Notes_Mass_Spectrometry_Fragmentation_of_Novel_Piperidine_Derivatives.pdf
https://www.chemicalbook.com/SpectrumEN_110-89-4_1HNMR.htm
https://www.benchchem.com/product/b1369208/docs#application-note-spectral-characterization-of-3-4-methylbenzyl-piperidine-hcl
https://www.benchchem.com/product/b1369208/docs#application-note-spectral-characterization-of-3-4-methylbenzyl-piperidine-hcl
https://www.benchchem.com/product/b1369208/docs#application-note-spectral-characterization-of-3-4-methylbenzyl-piperidine-hcl
https://www.benchchem.com/product/b1369208/docs#application-note-spectral-characterization-of-3-4-methylbenzyl-piperidine-hcl
https://www.benchchem.com/product/b1369208?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1369208?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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